molecular formula C21H23N3O5S B2368458 Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 924100-41-4

Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2368458
M. Wt: 429.49
InChI Key: WIJCNLMUOHHSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate and its derivatives have been a subject of interest in the synthesis of various heterocyclic compounds. These compounds have been synthesized and analyzed for their structural properties. For instance, Abdelhamid et al. (2004) explored the synthesis of triazolo[4,3-a]pyrimidines and related compounds through reactions involving similar pyrimidine derivatives. Their work revealed the potential of these compounds in generating a range of heterocyclic structures (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004). Similarly, Begum and Vasundhara (2009) delved into the synthesis and crystal structure analysis of two reduced pyrimidine derivatives, showcasing the structural intricacies of these molecules (Begum & Vasundhara, 2009).

Advanced Chemical Reactions

These compounds have also been central in studying advanced chemical reactions and pathways. For instance, Tolstoluzhsky et al. (2013) examined the efficient synthesis of hexa- and tetrahydropyrido[2,3-d]pyrimidines, detailing the reaction mechanisms and the resulting compounds' yields (Tolstoluzhsky et al., 2013). Terentjeva, Muceniece, and Lusis (2013) focused on the preparation of 6-unsubstituted 3,4-dihydropyrimidin-2(1Н)-ones and 2-arylamino-pyrimidines, adding valuable insights into the versatility of reactions involving pyrimidine derivatives (Terentjeva, Muceniece, & Lusis, 2013).

Pharmaceutical Applications

While focusing on the scientific research applications, it's noteworthy that these compounds have found relevance in pharmaceutical studies as well. For example, Shastri (2019) explored the antimicrobial evaluation of novel dihydropyrimidine-5-carboxylic acids, hinting at the potential medicinal applications of these compounds (Shastri, 2019). Such research indicates the broad scope of applications for these pyrimidine derivatives in various scientific domains.

properties

IUPAC Name

methyl 5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-6-9-30-21-23-18-17(19(25)24-21)16(15(11(2)22-18)20(26)29-5)12-7-8-13(27-3)14(10-12)28-4/h6-8,10,16H,1,9H2,2-5H3,(H2,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJCNLMUOHHSEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC(=C(C=C3)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(allylthio)-5-(3,4-dimethoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.